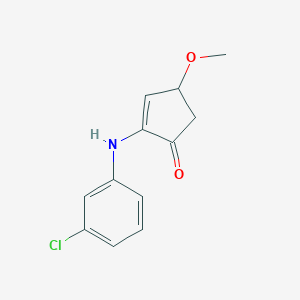
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-” is a chemical compound that likely contains a cyclopentenone group, which is a type of cyclic ketone. It also appears to have a 3-chloroanilino group and a methoxy group attached to it.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopentenone with a 3-chloroaniline and a methoxy group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would likely be a five-membered ring (from the cyclopentenone) with a 3-chloroanilino group and a methoxy group attached. The exact positions of these groups on the ring would depend on the specific synthesis pathway.Chemical Reactions Analysis
As a ketone, the compound would likely undergo reactions typical of carbonyl groups. The aniline and methoxy groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Some general predictions can be made based on the groups present in the compound. For example, the presence of a carbonyl group, a chloro group, and a methoxy group suggests that the compound might be polar.Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, as a general rule, compounds containing aniline groups can be hazardous and should be handled with care.
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses.
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-4-methoxycyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-16-10-6-11(12(15)7-10)14-9-4-2-3-8(13)5-9/h2-6,10,14H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFZPPSYYJZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C(=C1)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
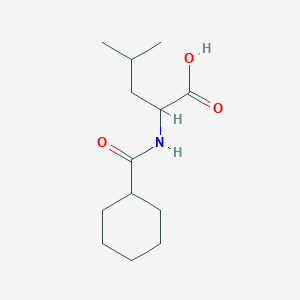
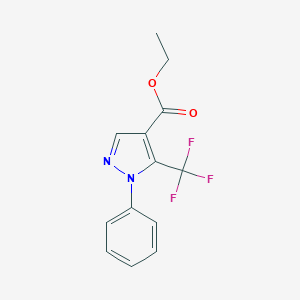
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
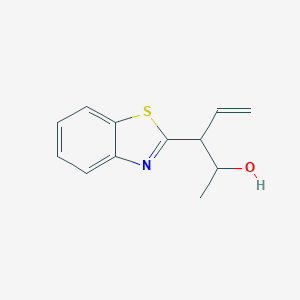
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
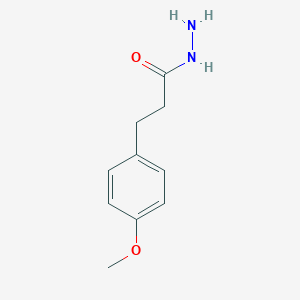
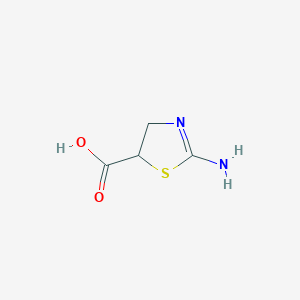
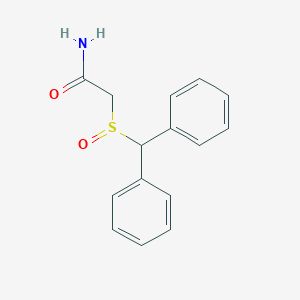
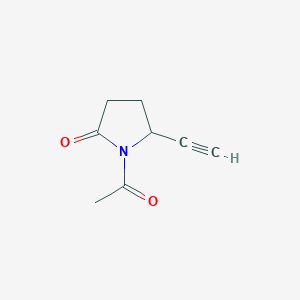
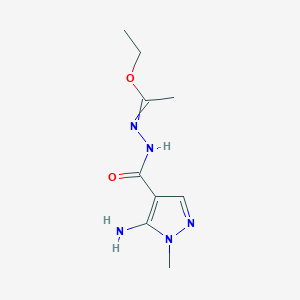
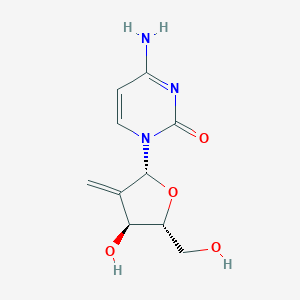
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)